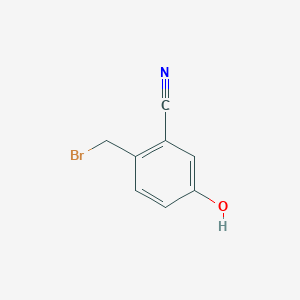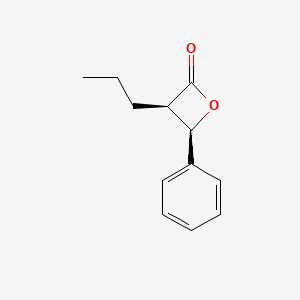
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives This compound is known for its unique structural features, which include a carbazole core linked to a triazine moiety through phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced via Suzuki coupling reactions, where boronic acids react with halogenated carbazole derivatives in the presence of a palladium catalyst.
Introduction of the Triazine Moiety: The triazine moiety is incorporated through a nucleophilic substitution reaction, where a triazine derivative reacts with the phenyl-substituted carbazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the triazine moiety, converting it to more reduced forms.
Substitution: The phenyl groups attached to the carbazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a material in OLEDs due to its excellent electron-transporting properties and high thermal stability.
Photovoltaics: The compound is explored for use in organic photovoltaic cells as a donor material.
Sensors: Its unique optical properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole in optoelectronic devices involves the following:
Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure, which allows for delocalization of electrons.
Energy Transfer: In OLEDs, it participates in energy transfer processes, contributing to the emission of light.
Interaction with Biological Targets: In medicinal applications, it may interact with specific proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Lacks the triazine moiety, resulting in different electronic properties.
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Lacks the additional carbazole unit, affecting its electron-transporting capabilities.
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: A similar compound used in OLEDs but with different structural features.
Uniqueness
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its combination of a carbazole core and a triazine moiety, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices.
Propriétés
Formule moléculaire |
C51H33N5 |
|---|---|
Poids moléculaire |
715.8 g/mol |
Nom IUPAC |
3-(4-carbazol-9-ylphenyl)-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C51H33N5/c1-3-14-35(15-4-1)49-52-50(36-16-5-2-6-17-36)54-51(53-49)38-18-13-19-40(32-38)56-47-25-12-9-22-43(47)44-33-37(28-31-48(44)56)34-26-29-39(30-27-34)55-45-23-10-7-20-41(45)42-21-8-11-24-46(42)55/h1-33H |
Clé InChI |
LRGRMBIXBKANKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C14)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)


![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)

![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)

![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
